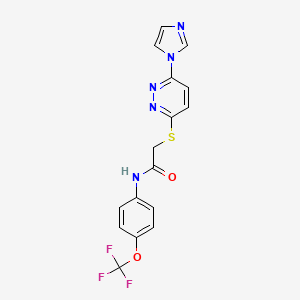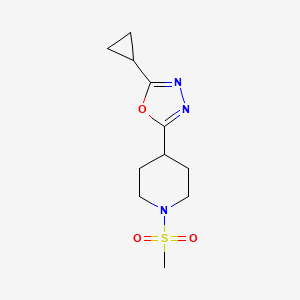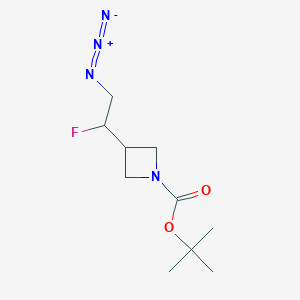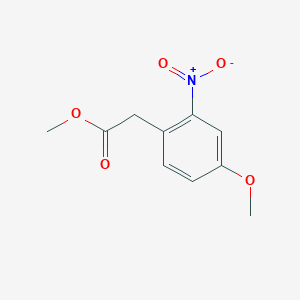![molecular formula C25H20ClN3O B2716317 1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-59-0](/img/structure/B2716317.png)
1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinoxaline and Derivatives in Drug Development
Quinoxalines, including 1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have garnered attention for their potential in drug development. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them attractive candidates for pharmaceuticals and antibiotics. Their structural versatility allows for modifications that can enhance their antimicrobial, antitumoral, and catalytic properties, serving as a foundation for new therapeutic agents (Pareek & Kishor, 2015).
Corrosion Inhibition
The quinoline framework, including its derivatives, has demonstrated considerable effectiveness as anticorrosive materials. These compounds are known for their ability to form stable chelating complexes with metallic surfaces, which is crucial for protecting metals against corrosion. This property is especially relevant in industrial applications where material longevity is vital (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazoline derivatives play a significant role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of quinazoline derivatives in advancing technology in the field of organic light-emitting diodes (OLEDs) and photovoltaics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antimicrobial and Metabolic Diseases Treatment
Modifications of the quinoxaline structure can yield derivatives with a wide range of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. This adaptability underscores the importance of quinoxaline derivatives in medicinal chemistry and drug design, offering pathways for developing new treatments (Pereira et al., 2015).
Energy Storage and Nanoscience
Hexaazatriphenylene (HAT) derivatives, related to quinoxaline, have applications in energy storage and nanoscience. Their electron-deficient, planar aromatic structure makes them ideal for use in semiconductors, sensors, and liquid crystals, among other applications. This showcases the versatility of quinoxaline derivatives in contributing to advancements in materials science and engineering (Segura, Juárez, Ramos, & Seoane, 2015).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-15-4-7-17(8-5-15)24-21-14-27-23-11-10-19(30-3)13-20(23)25(21)29(28-24)18-9-6-16(2)22(26)12-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADHSBGIKSEPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)


![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)

![(2E)-2-(4-chlorophenyl)-3-[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B2716246.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)



![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)